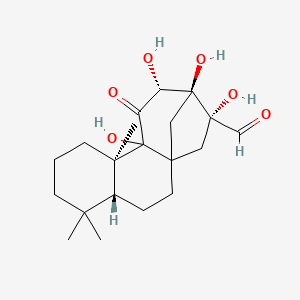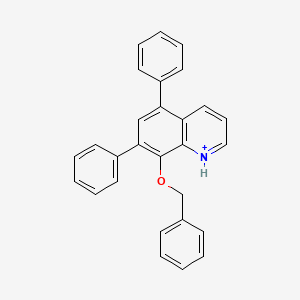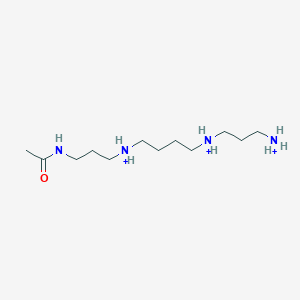
N(1)-acetylsperminium(3+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(1)-acetylsperminium(3+) is trication of N(1)-acetylspermine arising from protonation of the one primary and two secondary amino groups; major species at pH 7.3. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a N(1)-acetylspermine.
Scientific Research Applications
Biochemical Purification and Characterization :
- Research on N-acetylglucosamine, related to N(1)-acetylsperminium(3+), involves its purification and characterization. This biochemical process is significant in understanding the structural properties and potential applications of such compounds in various fields, including pharmacology and biotechnology (Bannister & Phizackerley, 1973).
Therapeutic Applications in Psychiatry :
- Compounds like N-acetylcysteine, which shares a similar acetylation process with N(1)-acetylsperminium(3+), have been studied for their potential therapeutic applications in psychiatric disorders. This research points to the broad therapeutic potential of acetylated compounds in treating mental health disorders (Dean, Giorlando, & Berk, 2011).
Role in Neuroprotection and Neurodegenerative Diseases :
- Studies on N-acetylcysteine indicate its role in neuroprotection and potential applications in treating neurodegenerative diseases. This research suggests the significance of N-acetylated compounds in brain health and their potential use in preventing cognitive aging and dementia (Tardiolo, Bramanti, & Mazzon, 2018).
Use in Biomaterials and Implantable Applications :
- Research on chitin, which is based on the N-acetyl-glucosamine monomer, highlights the use of N-acetylated compounds in biomaterials. These compounds are instrumental in developing materials for wound dressing, drug delivery, and tissue engineering, indicating the diverse applications of N-acetylated compounds in medical technologies (Khor & Lim, 2003).
Cancer Research and Biomarker Identification :
- Acetylated polyamines, such as N1,N12-diacetylspermine, are explored as potential biomarkers in cancer diagnosis and therapeutic evaluation. This underscores the importance of N-acetylated compounds in oncological research and their potential use in clinical applications (Yu et al., 2015).
properties
Product Name |
N(1)-acetylsperminium(3+) |
|---|---|
Molecular Formula |
C12H31N4O+3 |
Molecular Weight |
247.4 g/mol |
IUPAC Name |
3-acetamidopropyl-[4-(3-azaniumylpropylazaniumyl)butyl]azanium |
InChI |
InChI=1S/C12H28N4O/c1-12(17)16-11-5-10-15-8-3-2-7-14-9-4-6-13/h14-15H,2-11,13H2,1H3,(H,16,17)/p+3 |
InChI Key |
GUNURVWAJRRUAV-UHFFFAOYSA-Q |
Canonical SMILES |
CC(=O)NCCC[NH2+]CCCC[NH2+]CCC[NH3+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



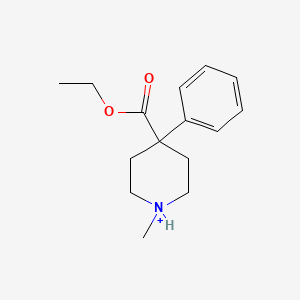
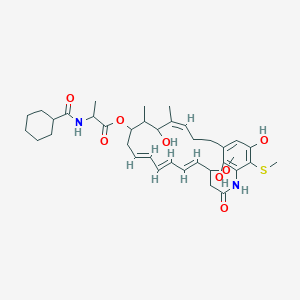
![5-(5-(3-(1-(2-fluoro-4-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexan-3-yl)propylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-4-methyloxazole](/img/structure/B1263373.png)
![(15S)-10,10-dimethyl-13-[(4-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263374.png)

![1-[(9Z)-octadecenoyl]-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263377.png)

